molecular formula C18H22BF B1587600 Dimesitylfluoroborane CAS No. 436-59-9

Dimesitylfluoroborane

Cat. No. B1587600
CAS RN: 436-59-9
M. Wt: 268.2 g/mol
InChI Key: WZWGERGANZMXOM-UHFFFAOYSA-N
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Description

Dimesitylfluoroborane, also known as Dimesitylboron Fluoride, is an organic compound with the molecular formula C18H22BF . It has a molecular weight of 268.18 . It is a colorless crystalline solid .


Molecular Structure Analysis

This compound contains a total of 43 bonds, including 21 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, and 2 six-membered rings .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 73.0 to 79.0 °C and a boiling point of 129 °C at 0.5 mmHg . It is soluble in acetone and ether .

Scientific Research Applications

Organolithium Reactions

Dimesitylfluoroborane reacts with organolithium reagents, leading to the synthesis of novel boron-nitrogen containing compounds. This reaction has been studied for its potential to create 1-dimesitylboryl-2-substituted 1,2-dihydropyridines and other novel frameworks (Okada, Suzuki, & Oda, 1995).

Synthesis of C-borylated Phosphorus Ylides

This compound is used in the synthesis of C-borylated phosphorus ylides. These compounds have been characterized through x-ray crystal diffraction and exhibit unique bonding properties, highlighting this compound's role in developing new compounds (Locquenghien et al., 1991).

Development of Novel Compounds

Research on C-dimesitylboryl-1,2-dicarba-closo-dodecaboranes has shown that this compound can be used to synthesize structurally unique compounds. These compounds demonstrate interesting UV absorption and emission properties, which could have implications in various scientific applications (Kahlert et al., 2015).

Hydroborations

Dimesitylborane, derived from this compound, has been identified as a selective agent for the hydroboration of unsymmetrical alkynes. This process highlights its potential use in organic synthesis and selective reactions (Pelter, Singaram, & Brown, 1983).

Fluoride Ion Sensing

This compound derivatives have been used in the development of colorimetric fluoride ion sensors. These sensors demonstrate high sensitivity and specificity for fluoride ions, making them useful in analytical chemistry (Solé & Gabbaï, 2004).

Non-Linear Optical Properties

Studies on A-pi-A quadrupoles based on dimesitylboron end-groups have revealed their potential in non-linear optical applications. These compounds exhibit enhanced two-photon absorption cross-section and improved transparency, which is significant for optical power limiting (Chariot et al., 2005).

Safety and Hazards

Dimesitylfluoroborane is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage (H314) and may be corrosive to metals (H290) .

Biochemical Analysis

Biochemical Properties

Dimesitylboron fluoride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes that are involved in metabolic pathways, influencing their activity and function. For instance, Dimesitylboron fluoride can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, it has been observed to bind with specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of Dimesitylboron fluoride on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Dimesitylboron fluoride has been shown to modulate signaling pathways that are critical for cell growth and differentiation. It can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. Furthermore, Dimesitylboron fluoride affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimesitylboron fluoride can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture or heat. The long-term effects of Dimesitylboron fluoride on cellular function have been observed in both in vitro and in vivo studies. These studies indicate that prolonged exposure to Dimesitylboron fluoride can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Dimesitylboron fluoride vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level must be reached before significant biological effects are observed. At high doses, Dimesitylboron fluoride can cause toxicity, affecting various organs and systems within the animal. These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic applications .

Metabolic Pathways

Dimesitylboron fluoride is involved in several metabolic pathways, interacting with enzymes and cofactors that are essential for these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. These interactions are important for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, Dimesitylboron fluoride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. Understanding the transport and distribution mechanisms of Dimesitylboron fluoride is essential for elucidating its cellular effects and potential therapeutic applications .

Subcellular Localization

The subcellular localization of Dimesitylboron fluoride is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization is crucial for the compound’s activity and function, as it allows Dimesitylboron fluoride to interact with specific biomolecules within the cell. Studies have shown that the compound can localize to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria, where it exerts its biochemical effects .

properties

IUPAC Name

fluoro-bis(2,4,6-trimethylphenyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BF/c1-11-7-13(3)17(14(4)8-11)19(20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWGERGANZMXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392743
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436-59-9
Record name Dimesitylfluoroborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimesitylboron fluoride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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